molecular formula C9H18Cl2N4O2 B13304331 4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride

4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride

Cat. No.: B13304331
M. Wt: 285.17 g/mol
InChI Key: IMEKTZPEQKAZTC-UHFFFAOYSA-N
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Description

4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring substituted with a hydroxyl group and a methylamino group, which is further connected to a 1,3,4-oxadiazole ring. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride can be achieved through a multi-step process:

    Formation of 1,3,4-oxadiazole ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Alkylation: The 1,3,4-oxadiazole ring is then alkylated with a suitable alkyl halide to introduce the methyl group at the 5-position.

    Formation of pyrrolidine ring: The pyrrolidine ring can be synthesized by the reaction of a suitable amine with a dihaloalkane, followed by cyclization.

    Coupling: The methylamino group is introduced by coupling the pyrrolidine derivative with the 1,3,4-oxadiazole derivative under appropriate conditions.

    Hydroxylation: The hydroxyl group is introduced via selective oxidation of the pyrrolidine ring.

    Formation of dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyrrolidine ring can undergo oxidation to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.

    Therapeutics: Possible applications in treating diseases due to its bioactive properties.

Industry

    Materials Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-{Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
  • 4-{Methyl[(5-methyl-1,3,4-triazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride

Uniqueness

  • Oxadiazole Ring : The presence of the 1,3,4-oxadiazole ring distinguishes it from thiadiazole and triazole analogs, potentially offering different reactivity and biological activity.
  • Hydroxyl Group : The hydroxyl group on the pyrrolidine ring may confer unique properties in terms of solubility and reactivity.
  • Methylamino Substitution : The specific substitution pattern may result in distinct interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C9H18Cl2N4O2

Molecular Weight

285.17 g/mol

IUPAC Name

4-[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C9H16N4O2.2ClH/c1-6-11-12-9(15-6)5-13(2)7-3-10-4-8(7)14;;/h7-8,10,14H,3-5H2,1-2H3;2*1H

InChI Key

IMEKTZPEQKAZTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN(C)C2CNCC2O.Cl.Cl

Origin of Product

United States

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